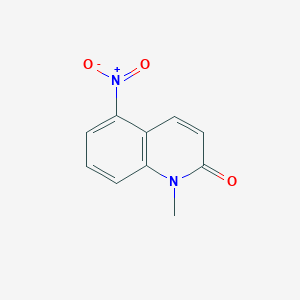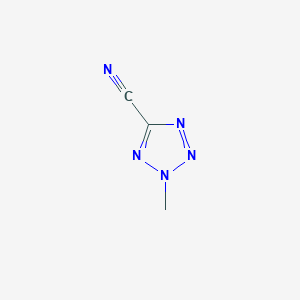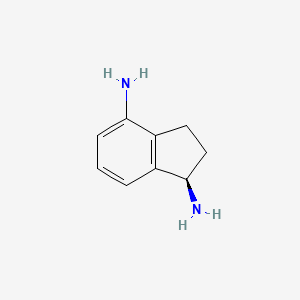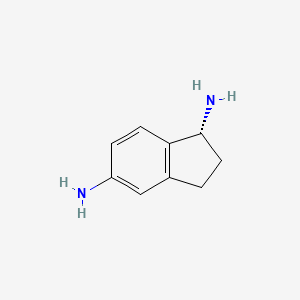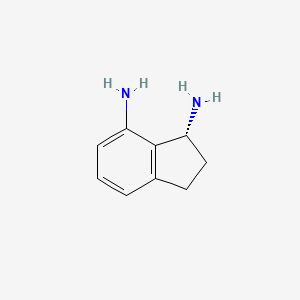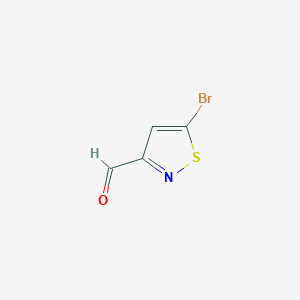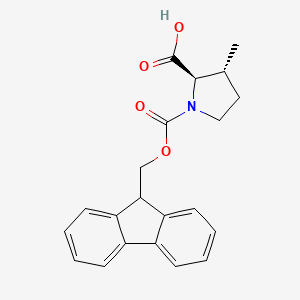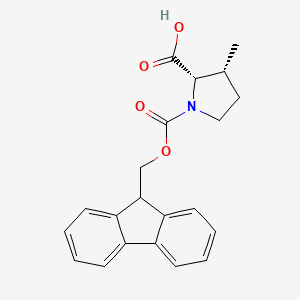
Fmoc-Pro(3R-Me)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Pro(3R-Me)-OH: is a derivative of proline, an amino acid, where the proline is modified with a 3R-methyl group and protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Pro(3R-Me)-OH typically involves the following steps:
Protection of Proline: The proline is first protected by the Fmoc group. This is usually achieved by reacting proline with Fmoc-chloride in the presence of a base such as sodium carbonate.
Methylation: The protected proline is then methylated at the 3-position. This can be done using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
Fmoc-Pro(3R-Me)-OH: undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.
Substitution Reactions: The methyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HATU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Methyl iodide in the presence of sodium hydride.
Major Products Formed
Deprotection: Pro(3R-Me)-OH.
Coupling: Peptides with this compound as a residue.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Fmoc-Pro(3R-Me)-OH: is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
作用机制
The mechanism of action of Fmoc-Pro(3R-Me)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group of proline, preventing unwanted reactions during peptide bond formation. The 3R-methyl group can influence the conformation and properties of the resulting peptides, affecting their biological activity and stability.
相似化合物的比较
Fmoc-Pro(3R-Me)-OH: can be compared with other Fmoc-protected amino acids and proline derivatives:
Fmoc-Pro-OH: Lacks the 3R-methyl group, making it less sterically hindered.
Fmoc-Pro(4R-Me)-OH: Methyl group at the 4-position, affecting the peptide’s conformation differently.
Fmoc-Pro(3S-Me)-OH: Stereoisomer with the methyl group in the 3S position, leading to different stereochemical properties.
Uniqueness: : The presence of the 3R-methyl group in This compound provides unique steric and electronic properties, making it valuable for designing peptides with specific structural and functional characteristics.
属性
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-10-11-22(19(13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOIPWYYPLYLFH-YJYMSZOUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
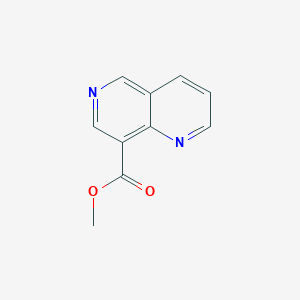
![3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester](/img/structure/B8192410.png)
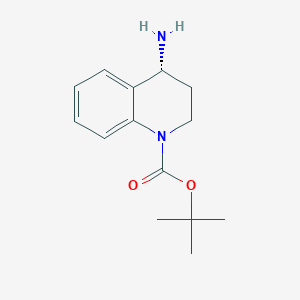
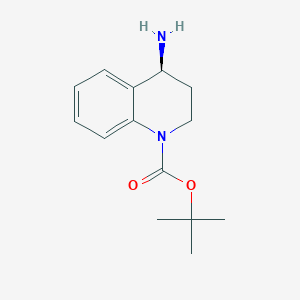
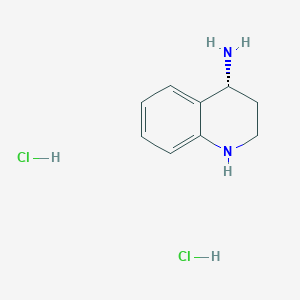
![1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid](/img/structure/B8192434.png)
